![molecular formula C27H27N5O5S B2751483 ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 361174-55-2](/img/structure/B2751483.png)
ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds and is a good bioisostere of naturally occurring nucleotides . Benzimidazole derivatives have a multitude of interesting pharmacological activity, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamines with carboxylic acids in the presence of a strong dehydrating agent . Another method involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis
Benzimidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Benzimidazole derivatives can react with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .Physical and Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用
Synthesis and Antiinflammatory Activity
Research has explored the synthesis of heterocyclic compounds, including imidazo[1,2-a]pyrazine derivatives, through reactions involving substituted 2-aminopyrazines. These compounds have been evaluated for their antiinflammatory activity in vivo, highlighting the chemical versatility and potential pharmacological applications of such derivatives (Abignente et al., 1992).
Antitumor Drug Synthesis
Alternative syntheses of the antitumor drug temozolomide have been developed, avoiding the use of hazardous chemicals. This illustrates the compound's role in facilitating safer production methods for critical medications (Wang et al., 1994).
Antiulcer Agents
Ethyl 2-[1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5- pyrimidinecarboxylate has been synthesized and found to inhibit H+/K(+)-ATPase, showing promise as a new antiulcer agent with mucosal protective activity. This work underscores the compound's therapeutic potential beyond its basic chemical structure (Terashima et al., 1995).
Antibacterial Evaluation
The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been aimed at producing potential antibacterial agents. This research demonstrates the broad applicability of these compounds in developing new treatments for bacterial infections (Azab et al., 2013).
Antimicrobial Activity
Further studies have synthesized novel heterocyclic compounds to evaluate their antimicrobial properties. These efforts highlight the ongoing search for new antimicrobial agents using benzimidazole derivatives and related chemical structures (Sarvaiya et al., 2019).
作用機序
Target of Action
The compound, also known as “Oprea1_605921” or “ChemDiv1_005218” or “HMS601N04”, is a derivative of imidazole . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Imidazole derivatives are known to show a broad range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular level.
将来の方向性
特性
IUPAC Name |
ethyl 4-[4-[[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S/c1-2-37-27(34)31-14-16-32(17-15-31)38(35,36)22-12-10-19(11-13-22)26(33)28-21-7-5-6-20(18-21)25-29-23-8-3-4-9-24(23)30-25/h3-13,18H,2,14-17H2,1H3,(H,28,33)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGHSQWIMVIYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methoxybenzamide](/img/structure/B2751401.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid](/img/structure/B2751402.png)

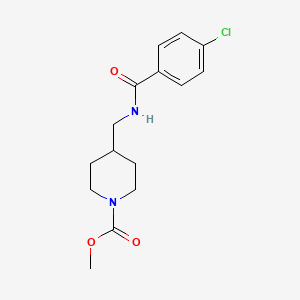
![N-(2-Cyano-3-methylbutan-2-yl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]acetamide](/img/structure/B2751406.png)
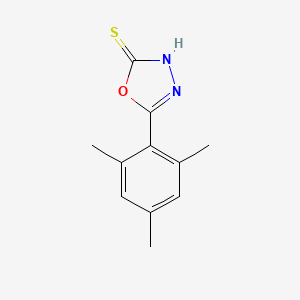
![2-[3-(Difluoromethyl)-4-iodo-5-methylpyrazol-1-yl]ethanol](/img/structure/B2751409.png)
![1-(4-Fluorobenzyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2751410.png)
![2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxybenzyl)propanamide](/img/structure/B2751411.png)
![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butyramide](/img/structure/B2751414.png)
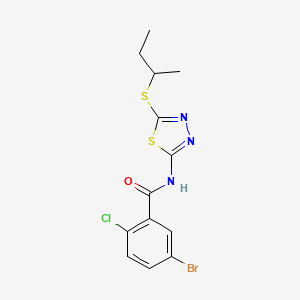
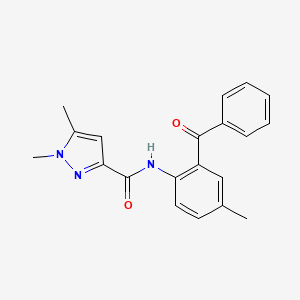
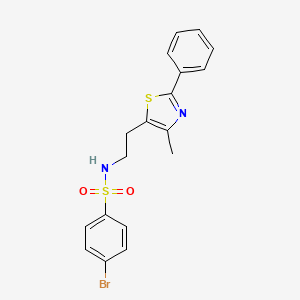
![(E)-2-tert-butylsulfonyl-3-[4-(trifluoromethyl)anilino]prop-2-enenitrile](/img/structure/B2751423.png)
